molecular formula C10H15N2O13P3 B1222850 Stavudine triphosphate CAS No. 26194-89-8

Stavudine triphosphate

Cat. No.: B1222850
CAS No.: 26194-89-8
M. Wt: 464.15 g/mol
InChI Key: ODSQODTUNULBHF-JGVFFNPUSA-N
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Description

Stavudine triphosphate is a phosphorylated derivative of stavudine, a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV-1 infection. This compound inhibits the HIV reverse transcriptase enzyme by competing with the natural substrate, thymidine triphosphate, and acts as a chain terminator of DNA synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Stavudine triphosphate can be synthesized through the phosphorylation of stavudine. One method involves the reaction of stavudine with bis(2-chloroethyl)phosphoramidic dichloride or 4-nitrophenyl phosphorodichloridate in the presence of triethylamine in dry tetrahydrofuran. This reaction forms monochloride intermediates, which are further reacted with stavudine in tetrahydrofuran and pyridine in the presence of triethylamine to form this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale phosphorylation processes using similar reagents and conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Stavudine triphosphate undergoes several types of chemical reactions, including:

    Phosphorylation: Conversion of stavudine to this compound.

    Hydrolysis: Breakdown of this compound into stavudine and inorganic phosphate.

    Oxidation and Reduction: this compound can undergo redox reactions, although these are less common in biological systems.

Common Reagents and Conditions

    Phosphorylation: Bis(2-chloroethyl)phosphoramidic dichloride, 4-nitrophenyl phosphorodichloridate, triethylamine, dry tetrahydrofuran, pyridine.

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Major Products

    Phosphorylation: this compound.

    Hydrolysis: Stavudine and inorganic phosphate.

Scientific Research Applications

Stavudine triphosphate has several scientific research applications, including:

    Chemistry: Used as a model compound for studying phosphorylation reactions and nucleoside analogs.

    Biology: Investigated for its role in inhibiting HIV reverse transcriptase and its effects on viral replication.

    Medicine: Used in the development of antiretroviral therapies for HIV-1 infection.

    Industry: Employed in the production of antiretroviral drugs and in research on drug resistance mechanisms.

Mechanism of Action

Stavudine triphosphate exerts its effects by inhibiting the activity of HIV-1 reverse transcriptase. It competes with the natural substrate, thymidine triphosphate, for incorporation into viral DNA. Once incorporated, this compound acts as a chain terminator, preventing the formation of the 5’ to 3’ phosphodiester linkage essential for DNA chain elongation. This results in the termination of viral DNA synthesis and inhibition of viral replication .

Comparison with Similar Compounds

Stavudine triphosphate is similar to other nucleoside reverse transcriptase inhibitors (NRTIs) such as zidovudine, didanosine, and zalcitabine. it has unique properties that distinguish it from these compounds:

Similar Compounds

  • Zidovudine (3’-azido-3’-deoxythymidine)
  • Didanosine (2’,3’-dideoxyinosine)
  • Zalcitabine (2’,3’-dideoxycytidine)

This compound’s unique mechanism of action and its role in antiretroviral therapy make it a valuable compound in the fight against HIV-1 infection.

Properties

IUPAC Name

[hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N2O13P3/c1-6-4-12(10(14)11-9(6)13)8-3-2-7(23-8)5-22-27(18,19)25-28(20,21)24-26(15,16)17/h2-4,7-8H,5H2,1H3,(H,18,19)(H,20,21)(H,11,13,14)(H2,15,16,17)/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSQODTUNULBHF-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C=CC(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N2O13P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10180822
Record name 2',3'-Dideoxy-2',3'-dehydrothymidine 5'-triphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10180822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26194-89-8
Record name 2',3'-Dideoxy-2',3'-dehydrothymidine 5'-triphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026194898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stavudine triphosphate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02887
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2',3'-Dideoxy-2',3'-dehydrothymidine 5'-triphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10180822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name STAVUDINE TRIPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ZP0VJ751G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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